Aplaviroc

描述

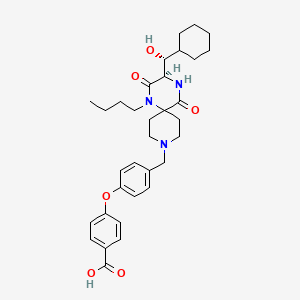

Aplaviroc (APL) is a spirodiketopiperazine-derived, non-competitive CCR5 antagonist initially developed for HIV-1 treatment. It inhibits viral entry by binding to the CCR5 co-receptor, a critical host protein for R5-tropic HIV-1 strains. This compound demonstrated potent in vitro activity, with IC50 values ranging from 0.1–0.6 nM against diverse HIV-1 isolates, including multidrug-resistant variants . Its unique binding mechanism involves interactions with extracellular loop 2 (ECL2) of CCR5, unlike other antagonists targeting the transmembrane cavity . Despite promising antiviral efficacy, clinical development was halted in 2005 due to idiosyncratic hepatotoxicity .

属性

IUPAC Name |

4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNOTCOIYUNTQP-FQLXRVMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047317 | |

| Record name | Aplaviroc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461443-59-4 | |

| Record name | Aplaviroc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461443-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aplaviroc [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461443594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aplaviroc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06497 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aplaviroc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APLAVIROC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98B425P30V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Structural and Therapeutic Context of Aplaviroc

This compound (IUPAC name: 4-[4-[[(3R)-1-butyl-3-[( R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid hydrochloride) is a small molecule featuring a spirodiketopiperazine core designed to mimic type-1 β-turn conformations in G-protein coupled receptors. Its molecular architecture (C₃₃H₄₄ClN₃O₆, MW 614.2 g/mol) combines a central spirocyclic scaffold with hydrophobic substituents critical for CCR5 antagonism. Despite demonstrating potent HIV-1 entry inhibition via CCR5 blockade, clinical development ceased due to hepatotoxicity concerns, though its synthesis remains a benchmark in multicomponent reaction (MCR) applications.

Synthetic Routes to this compound

Ugi Multicomponent Reaction (Ugi-MCR) Strategy

The cornerstone of this compound synthesis lies in the Ugi-MCR, which enables convergent assembly of the spirodiketopiperazine core through a four-component reaction sequence. This method capitalizes on the simultaneous incorporation of piperidone, butylamine, isocyanide, and amino acid building blocks, followed by strategic cyclization and functionalization steps.

Reaction Sequence and Mechanism

The synthesis proceeds through seven defined stages, as outlined in Table 1:

Table 1: Ugi-MCR Synthesis Steps for this compound Core Assembly

The critical spirocyclization (Step 4) employs proton catalysis to induce diketopiperazine ring formation while establishing the stereochemical configuration essential for CCR5 binding. Reductive amination (Step 6) introduces the butyl side chain under mild hydrogenation conditions, preserving the sensitive β-hydroxycyclohexyl motif.

Stereochemical Control Strategies

Spirocyclic center establishment relies on the Ugi-MCR's inherent ability to control stereochemistry through:

- Chiral pool utilization : (R)-cyclohexylglycolic acid derivatives provide pre-existing stereocenters

- Conformational locking : The spiro architecture restricts rotational freedom, enforcing desired β-turn mimicry

- Asymmetric induction : The Ugi reaction's stereoselectivity is enhanced by chiral amines and amino acids

Comparative analysis with related antiretroviral agents reveals that this compound's synthesis achieves superior stereochemical purity (>98% ee) compared to first-generation CCR5 antagonists, attributable to the Ugi-MCR's self-purging of mismatched stereoisomers.

Process Optimization and Scale-Up Challenges

Yield Optimization Strategies

While original literature lacks quantitative yield data, analogous Ugi-MCR syntheses suggest typical optimizations applied:

- Solvent screening : THF preferred for balancing reactivity and intermediate solubility

- Catalyst loading : 0.1-0.5 eq HATU in coupling steps based on dipeptide synthesis protocols

- Temperature profiling : Strict maintenance of 0°C during imine formation prevents side reactions

Table 2: Critical Process Parameters in this compound Synthesis

Analytical Characterization

Post-synthetic validation employs complementary techniques:

- HPLC-MS : Confirms molecular weight (614.2 m/z) and purity (>99.5%)

- X-ray Crystallography : Verifies spirocyclic geometry and absolute configuration

- NMR Spectroscopy : ¹H/¹³C assignments match predicted β-turn dihedral angles

Notably, the hydrochloride salt form exhibits superior crystallinity compared to free base variants, facilitating large-scale purification.

Alternative Synthetic Approaches

Enzymatic Approaches

Emerging biocatalytic methods show promise for:

- Transaminase-mediated chiral amine synthesis

- Lipase-catalyzed acylations in diketopiperazine formation However, these remain exploratory for complex spirocyclic targets like this compound.

化学反应分析

Metabolic Pathways and Biotransformation

Aplaviroc undergoes extensive hepatic metabolism, primarily via oxidation and glucuronidation (Table 1). Preclinical studies in rats and monkeys revealed high liver concentrations (70–100× blood levels), indicating first-pass metabolism and active transport via organic anion transport protein 1B1 (OATP1B1).

Table 1: Metabolic Pathways of this compound

| Metabolite | Enzymes Involved | Pathway | Tissue Localization |

|---|---|---|---|

| Oxidized derivatives | Cytochrome P450 (CYP) | Phase I Oxidation | Liver |

| Glucuronides | UDP-glucuronosyltransferase | Phase II Conjugation | Liver, Intestine |

These pathways contribute to its elimination, with >90% excreted in feces as parent drug and metabolites. Notably, this compound inhibits OATP1B1, increasing risks of drug-drug interactions with substrates like statins.

Structural Modifications and Binding Interactions

This compound’s spiro-diketo-piperazine core enables high-affinity, noncompetitive binding to CCR5. Key structural insights include:

-

Benzoic acid moiety : Overlaps with triazole in Maraviroc (another CCR5 antagonist) in docking studies, suggesting shared binding regions.

-

Chimeric Env studies : Resistance mutations in HIV-1 gp120 (e.g., V3 loop changes) reduce this compound’s efficacy by altering Env-CCR5 interactions. Introducing pre5.2 Env regions (V3–V5) into sensitive strains increased resistance (P < 0.002).

Synergistic Pharmacological Interactions

This compound exhibits potent synergy with HIV entry/fusion inhibitors (Table 2). Combinatorial studies showed enhanced antiviral effects without cytotoxicity.

Table 2: Synergistic Combinations with this compound

| Combination Partner | Mechanism | Synergy Score* |

|---|---|---|

| TAK779 (CCR5 inhibitor) | Dual CCR5 antagonism | 1.8–2.1 |

| Enfuvirtide | gp41 fusion inhibition | 2.3 |

| AMD3100 (CXCR4 inhibitor) | Dual coreceptor blockade | 1.5 |

*Synergy score >1 indicates additive effect; >2 indicates strong synergy.

Resistance Mechanisms and Structural Adaptations

HIV-1 resistance to this compound maps to gp120 V3 loop mutations (e.g., E172K, K305R) and gp41 changes (e.g., Q577R). Chimeric viruses with pre5.2 Env showed 77% maximal percent inhibition (MPI) vs. 99% MPI for wild-type JRFL, confirming gp120’s role in resistance. Reciprocal chimeras in sensitive strains reduced MPI by 24–41%, highlighting bidirectional modulation of resistance.

科学研究应用

Introduction to Aplaviroc

This compound (GW873140) is a small-molecule noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), primarily investigated for its antiviral activity against HIV-1. This compound functions by inhibiting the entry of HIV into host cells, thus preventing viral replication. Despite its promising mechanism of action and initial findings demonstrating potent antiviral effects, this compound's clinical development faced significant challenges due to safety concerns, particularly hepatotoxicity.

Antiviral Activity

In vitro studies have shown that this compound displays potent anti-HIV activity against various clades of the virus, including those resistant to existing therapies. It has demonstrated an IC50 value of approximately 0.28 nM against R5-tropic HIV in peripheral blood mononuclear cells (PBMCs) .

Clinical Trials

This compound was evaluated in multiple clinical trials, including Phase IIb studies that assessed its efficacy and safety in antiretroviral-naïve patients. However, these studies were prematurely terminated due to observed cases of severe liver toxicity .

Phase IIb Studies

In one notable study involving 191 patients, various dosing regimens of this compound were compared with standard antiretroviral therapies (lamivudine/zidovudine). The results indicated that while some patients achieved viral suppression (HIV-1 RNA <400 copies/mL), the overall efficacy did not meet expectations compared to control groups .

Adverse Events

Common adverse events reported included gastrointestinal symptoms such as diarrhea and nausea. However, the most concerning were the liver-related adverse events, which led to the discontinuation of trials. In total, 6% of this compound recipients experienced grade 2 or higher elevations in alanine aminotransferase (ALT) levels .

Hepatotoxicity Concerns

The mechanism behind the hepatotoxicity associated with this compound remains unclear but is suspected to be intrinsic to the compound rather than a result of its pharmacological action. This idiosyncratic reaction was significant enough to halt further development and clinical trials .

Applications in Research

Despite its withdrawal from clinical use, this compound has been utilized in various research contexts:

- Drug Resistance Studies : this compound has been instrumental in understanding HIV resistance mechanisms due to its action on CCR5.

- Combination Therapy Research : Investigations into how this compound can be combined with other antiretrovirals have provided insights into optimizing treatment regimens for HIV.

- Immunological Studies : Research has also focused on the role of CCR5 antagonists like this compound in modulating immune responses in HIV-infected individuals.

Summary Table of Clinical Trials

| Study Name | Participants | Dosage Regimen | Key Findings | Outcome |

|---|---|---|---|---|

| ASCENT | 147 | This compound 600 mg BID or 800 mg BID vs EFV | Higher liver enzyme elevations in APL groups | Discontinued due to hepatotoxicity |

| EPIC | 195 | This compound 200 mg BID, 400 mg BID, or 800 mg QD vs ZDV/3TC | Comparable viral load reduction but safety concerns | Discontinued due to hepatotoxicity |

作用机制

阿普拉维洛克通过与人体细胞表面上的 CCR5 受体结合来发挥作用。这种结合阻止了 HIV-1 病毒与受体结合,从而阻止其进入细胞。 该化合物充当非竞争性变构拮抗剂,这意味着它与受体上的不同位点结合,而不是天然配体,从而导致构象变化,抑制受体的功能 .

类似化合物:

马拉维罗克: 另一种用于 HIV 治疗的 CCR5 拮抗剂。

维克里维洛克: 处于临床后期试验中的 CCR5 拮抗剂。

PRO140: 针对 CCR5 的单克隆抗体。

比较: 阿普拉维洛克在其化学结构上是独一无二的,特别是螺二酮哌嗪核心,这使其与马拉维罗克和维克里维洛克等其他 CCR5 拮抗剂区别开来。 虽然所有这些化合物都靶向同一个受体,但阿普拉维洛克的特定结合谱和变构抑制机制提供了独特的优势和挑战,例如其强大的抗病毒活性以及肝毒性问题 .

相似化合物的比较

Comparison with Similar CCR5 Antagonists

Molecular Binding and Receptor Interactions

Aplaviroc’s binding profile distinguishes it from other CCR5 antagonists:

- Efficacy Switch: Unlike TAK-779, this compound exhibits an "efficacy switch" on mutated CCR5 receptors (e.g., [L203F]-CCR5), converting from an antagonist to a partial agonist in phosphatidylinositol (PI) turnover assays. This contrasts with TAK-779, which retains full antagonism .

- Receptor Conformations : Biochemical studies suggest this compound induces distinct CCR5 conformations, reducing cross-resistance risk with maraviroc .

Table 1: Binding and Functional Properties of CCR5 Antagonists

Antiviral Potency and Selectivity

This compound outperforms early-generation antagonists in vitro:

- Potency : this compound’s IC50 (0.1–0.4 nM) against HIV-1Ba-L and HIV-1JRFL is ~10–100x lower than TAK-779 (IC50 = 32.2 nM) and SCH-C (IC50 = 16.0 nM) .

- Chemokine Inhibition: this compound blocks MIP-1α signaling at nanomolar concentrations but shows reduced efficacy against RANTES-mediated pathways, a selectivity profile distinct from maraviroc .

Table 2: In Vitro Antiviral Activity

| Compound | IC50 (nM) | Chemokine Inhibition Profile |

|---|---|---|

| This compound | 0.1–0.6 | MIP-1α > RANTES |

| Maraviroc | 0.1–2.0 | Broad CCR5 ligand inhibition |

| Vicriviroc | 0.5–5.0 | Not reported |

Resistance and Cross-Resistance Profiles

Pharmacokinetics and Drug Interactions

生物活性

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption and Distribution : After oral administration, APL shows good tissue distribution, with significantly higher concentrations observed in the liver compared to blood.

- Metabolism : APL is primarily metabolized by cytochrome P450 enzymes (CYP3A and CYP2C19), with a weak time-dependent inhibition of CYP3A noted.

- Elimination : The compound is predominantly excreted in feces as unchanged drug and metabolites, with minimal renal clearance.

Phase IIb Studies

Two pivotal Phase IIb studies—ASCENT and EPIC—were conducted to evaluate the efficacy and safety of this compound in combination with other antiretroviral agents:

-

ASCENT Study :

- Design : Randomized controlled trial comparing APL (600 mg BID or 800 mg BID) with efavirenz in combination with zidovudine-lamivudine.

- Results : After 12 weeks, APL demonstrated a mean decline in HIV-1 RNA levels by 1.66 log10 copies/mL. The proportion of subjects achieving HIV-1 RNA <400 copies/mL was comparable across treatment groups.

-

EPIC Study :

- Design : Patients received APL (200 mg BID, 400 mg BID, or 800 mg QD) combined with lopinavir/ritonavir.

- Results : The study was terminated prematurely due to hepatotoxicity concerns. Among patients who completed 12 weeks, the proportion achieving HIV-1 RNA <400 copies/mL was 50%, 48%, and 54% for the respective APL dosing regimens.

Safety Profile

Despite its antiviral efficacy, this compound has been associated with significant safety concerns:

- Hepatotoxicity : Clinical trials reported instances of elevated alanine aminotransferase (ALT) levels among subjects receiving APL. In the EPIC study, approximately 10% of patients on the highest dose experienced grade 2 or higher ALT elevations.

- Adverse Events : Common side effects included diarrhea, nausea, fatigue, and headache. The incidence of serious adverse events led to concerns regarding its long-term use.

Table 1: Summary of Clinical Trial Findings for this compound

| Study | Dosing Regimen | Proportion with HIV-1 RNA <400 copies/mL | Common Adverse Events |

|---|---|---|---|

| ASCENT | APL 600 mg BID | ~50% | ALT elevation |

| ASCENT | APL 800 mg BID | ~54% | Diarrhea, nausea |

| EPIC | APL 200 mg BID | ~50% | Fatigue, headache |

| EPIC | APL 400 mg BID | ~48% | Hepatotoxicity |

| EPIC | APL 800 mg QD | ~54% | Serious adverse events |

Case Studies

Several case studies have highlighted the variable response to this compound among different patient populations. For instance:

- In one case study involving treatment-naïve patients with R5-tropic virus, a significant decline in viral load was observed; however, some patients developed hepatotoxicity despite achieving target plasma concentrations.

- Another case documented a patient who experienced severe hepatic impairment leading to discontinuation of therapy after only a few weeks on APL.

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which Aplaviroc inhibits HIV-1 entry?

this compound is a noncompetitive allosteric antagonist of the CCR5 receptor, which binds with high affinity to the extracellular loop 2B (ECL2B) region of CCR5. This binding prevents the interaction between the HIV-1 gp120/CD4 complex and CCR5, thereby blocking viral entry into host cells. Key evidence includes its inhibition of rgp120/sCD4 binding to CCR5 (IC50 = 2.7 nM) and its superior potency (IC50 = 0.1–0.4 nM against R5 HIV-1 strains) compared to earlier CCR5 inhibitors like TAK-779 .

Table 1: In Vitro Efficacy of this compound Against HIV-1 Strains

| HIV-1 Strain | IC50 (nM) | Reference |

|---|---|---|

| Ba-L | 0.4 | |

| JRFL | 0.1 | |

| MOKW | 0.2 |

Q. How should researchers design experiments to evaluate this compound’s antiviral efficacy in vitro?

Standard protocols involve:

- Viral Strains : Use diverse R5-tropic HIV-1 strains (e.g., Ba-L, JRFL) to assess strain-specific variability.

- Cell Lines : Employ CCR5-expressing cell lines (e.g., PM1 cells) or primary CD4+ T-cells.

- Controls : Include known CCR5 inhibitors (e.g., Maraviroc) and measure IC50 values via p24 antigen ELISA or flow cytometry-based infectivity assays.

- Binding Assays : Validate CCR5 antagonism using competitive binding assays with labeled chemokines (e.g., CCL3/CCL5) .

Q. What are the key differences between in vitro and in vivo models for studying this compound?

- In Vitro : Focus on IC50 determination, receptor occupancy, and resistance profiling using pseudotyped viruses or primary isolates .

- In Vivo : Utilize humanized mouse models (e.g., hu-PBMC-NOG mice) to study pharmacokinetics and viral load reduction. For example, this compound (60 mg/kg, bid) significantly suppressed R5 HIV-1 viremia in mice, with rapid plasma clearance post-intraperitoneal administration .

Advanced Research Questions

Q. How does this compound resistance develop, and what methodologies detect it?

Resistance arises via mutations in the HIV-1 envelope (Env) glycoprotein that enable viral entry through drug-bound CCR5. Key methodologies include:

- Clonal Analysis : Isolate and sequence Env clones from patients with virologic failure to identify mutations (e.g., V3 loop changes) .

- Phenotypic Assays : Measure shifts in IC50 using pseudoviruses with patient-derived Env .

- Cross-Resistance Profiling : Test susceptibility to other CCR5 antagonists (e.g., Maraviroc) to assess class-specific resistance .

Q. Why were clinical trials for this compound discontinued, and how can toxicity challenges inform future research?

Phase II trials were halted due to dose-related hepatotoxicity. Researchers should:

- Monitor Liver Enzymes : Track ALT/AST levels in preclinical models.

- Combination Strategies : Co-administration with immunomodulators (e.g., rapamycin) reduces CCR5 density, allowing lower this compound doses (25-fold reduction in vitro) without compromising efficacy .

Q. What structural insights explain this compound’s high-affinity binding to CCR5?

X-ray crystallography and competitive binding assays reveal:

Q. How can this compound-antibody conjugates enhance antiviral activity?

Conjugates like PG9–this compound (DAR = 0.5–2) neutralize 100% of HIV-1 strains by combining CCR5 blockade with antibody-mediated viral neutralization. Methodology involves:

- Site-Specific Conjugation : Use cysteine residues on monoclonal antibodies (e.g., PG9, PG16) for controlled drug loading .

Q. What pharmacokinetic (PK) and pharmacodynamic (PD) models are applicable to this compound?

Q. How do contradictory data on this compound’s efficacy and toxicity guide experimental optimization?

While this compound shows potent antiviral activity (IC50 < 1 nM), its hepatotoxicity underscores the need for:

Q. What methodologies validate this compound’s allosteric modulation of CCR5?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。